molecular formula C6H6ClN3O B2362630 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine CAS No. 1303587-99-6

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine

Cat. No.: B2362630
CAS No.: 1303587-99-6
M. Wt: 171.58
InChI Key: GYQORXHFUXETMQ-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is a heterocyclic compound with a unique bicyclic structure It consists of a pyrimidine ring fused to an oxazine ring, with a chlorine atom attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, such as sodium hydroxide, to form the desired bicyclic structure . The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form derivatives with different oxidation states.

    Reduction Reactions: Reduction of the oxazine ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with different functional groups, such as hydroxyl or carbonyl groups, can be obtained.

    Reduction Products: Dihydro derivatives with reduced oxazine rings are common products.

Scientific Research Applications

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is unique due to its specific ring fusion and the presence of a chlorine atom, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-6-9-3-4-5(10-6)8-1-2-11-4/h3H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQORXHFUXETMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=C(N=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303587-99-6
Record name 2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
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